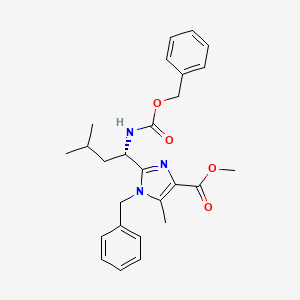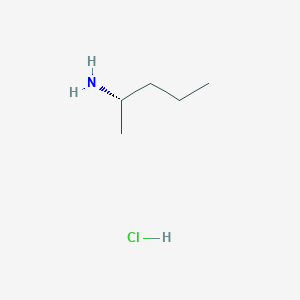
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate
Descripción general
Descripción
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate is a heterocyclic compound with the molecular formula C7H8O2S. It is a colorless, odorless crystalline solid that is insoluble in water, but soluble in ethanol and other organic solvents. This compound has been studied for its potential applications in various fields of science, including its use as a synthetic intermediate for the synthesis of other compounds, as a pharmaceutical intermediate, and as a biochemical reagent.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate is utilized in the synthesis of various heterocyclic compounds. For example, its use in flash vacuum pyrolysis reactions led to the formation of compounds like 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (Pelßez, Gafarova, & Yranzo, 2003). This demonstrates its utility in creating complex molecular structures.
Investigation of Polymorphic Forms
The compound is also significant in the study of polymorphic forms of pharmaceutical compounds. An example includes a study where spectroscopic and diffractometric techniques were employed to characterize two polymorphic forms of a compound related to this compound (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Metal Complexes
In a green synthesis approach, a derivative of this compound was used to synthesize copper, cobalt, and nickel(II) complexes. These complexes were characterized using various analytical techniques and showed potential biological activity (Alosaimi, Saad, Refat, & Al-Hazmi, 2021).
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
This compound has been used in the creation of pyrrolothiazole derivatives. These compounds were synthesized and their structures confirmed through X-ray crystallographic study, showcasing the compound's versatility in organic synthesis (Tverdokhlebov, Andrushko, Tolmachev, Kostyuk, Chernega, & Rusanov, 2005).
Antimicrobial Activity Studies
The compound and its derivatives have been studied for their antimicrobial activities. For instance, certain derivatives showed activity against specific microbes, demonstrating the compound's potential in medicinal chemistry (Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).
Cytotoxic Activity and Ultrasound-Promoted Synthesis
This compound is involved in ultrasound-promoted synthesis of novel thiazole derivatives, which were evaluated for cytotoxic activities, contributing to cancer research (Gomha & Khalil, 2012).
Photoinduced Direct Oxidative Annulation
It is also used in photoinduced oxidative annulations, leading to the production of polyheterocyclic compounds, which is significant in the development of photochemical synthesis methods (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Mecanismo De Acción
Target of Action
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate is a complex compound with a molecular weight of 199.23 Thiazole derivatives have been associated with diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical pathways . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are essential for its biological effects and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate the activity of metabolic enzymes, impacting energy production and utilization within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence energy production and metabolic activity.
Propiedades
IUPAC Name |
ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKSPYXTDAPDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356404-83-5 | |
| Record name | ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B1406968.png)



![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)



![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)
![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
